Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a trifluoromethylphenyl substituent at position 4, methyl groups at positions 1 and 2, and a methyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug discovery .
Properties
IUPAC Name |
methyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-9-14(15(22)23-3)12(8-13(21)20(9)2)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJREICACRLMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116746 | |
| Record name | Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864082-76-8 | |
| Record name | Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864082-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the use of the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . This reaction is often catalyzed by acids such as p-toluenesulfonic acid and can be promoted using microwave irradiation to increase yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of the target compound, a detailed comparison with analogous molecules is provided below.
Table 1: Structural and Functional Comparison
Key Differences in Substituent Effects
- Trifluoromethyl Position: The target compound’s para-CF₃ group (vs.
- Ester Groups : Methyl esters (target) hydrolyze slower than ethyl esters (CAS 478261-52-8), favoring prolonged metabolic activity .
- Heterocyclic Modifications : Pyridinylethylene () and thiophenyl () substituents introduce distinct electronic profiles, influencing solubility and target interactions.
Physicochemical and Pharmacological Insights
Biological Activity
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a trifluoromethyl group and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Research has focused on its synthesis, structure-activity relationships (SAR), and biological evaluations.
- Molecular Formula : C15H15F3N2O4
- Molecular Weight : 344.29 g/mol
- CAS Number : 347318-40-5
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. In particular, the compound has been tested against various bacterial strains and showed promising results. For instance, it was found to be effective against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis (TB) .
The mechanism of action appears to involve the disruption of glycerol metabolism in Mtb, which is essential for its survival in host environments. This was supported by whole-genome sequencing studies that identified mutations in glycerol metabolizing genes in resistant strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship analyses suggest that modifications to the trifluoromethyl group influence the cytotoxic activity against cancer cells .
Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of this compound against Mtb, researchers conducted both in vitro and in vivo experiments. The compound was administered at varying doses to infected mice models. Results showed a significant reduction in bacterial load in lung tissues compared to control groups, indicating its potential as a therapeutic agent for TB .
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell lines, suggesting strong antitumor activity. Further investigations into its mechanism revealed induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
| Tetrahydropyridine Ring | Essential for binding interactions |
| Carbonyl Group | Involved in hydrogen bonding with targets |
Q & A
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. The CF group reduces oxidative metabolism compared to methyl analogs, as shown in half-life () comparisons .
Notes
- Safety : Follow general laboratory safety protocols (e.g., fume hood use, PPE). Consult SDS for analogous compounds for hazard guidance .
- Conflicts : Discrepancies in biological data may arise from assay variability; replicate studies with internal controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
